trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol
Description
trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol is a cyclobutane derivative featuring a hydroxyl group at the 1-position and a methyl-substituted ethylenediamine moiety at the 2-position in a trans-configuration. Its molecular formula is C₉H₁₉N₂O, with a molecular weight of 171.26 g/mol.
Properties
IUPAC Name |
(1R,2R)-2-[methyl-[2-(methylamino)ethyl]amino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-9-5-6-10(2)7-3-4-8(7)11/h7-9,11H,3-6H2,1-2H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOJLQSOKXIYOG-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCN(C)[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formal [2+2] Cycloaddition via Michael–Dieckmann-Type Reaction
A highly efficient approach involves a formal [2C2] cycloaddition between methyl 2-acetamidoacrylate and ketene diethyl acetal, yielding a cyclobutane intermediate with controlled stereochemistry. This tandem Michael–Dieckmann-type reaction produces a cyclobutane core that can be stereoselectively transformed into various 2-substituted cyclobutane amino acids, including derivatives analogous to the target compound.
Alternative Cyclobutane Syntheses
Other synthetic routes include:
- Azidation and hydrogenation of bicyclo[1.1.0]butane derivatives to yield 2-substituted cyclobutanes.
- Asymmetric Strecker synthesis starting from racemic 2-methylcyclobutanone with chiral auxiliaries, followed by chromatographic separation of stereoisomers.
Hydroxyl Group Installation
The hydroxyl group at the 1-position of the cyclobutane ring is generally introduced either by:
- Direct hydroxylation of the cyclobutane ring.
- Using cyclobutanone intermediates followed by stereoselective reduction to the corresponding cyclobutan-1-ol.
Representative Preparation Method from Literature
While direct preparation of trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol is scarcely detailed in the literature, closely related compounds provide insight into synthetic routes.
For example, a related compound, trans-2-[(2-methoxyethyl)(methyl)amino]cyclobutan-1-ol, is prepared as follows:
| Step | Reaction Details | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reaction of 2-methoxyethyl-methylamine with 2-bromoethanol in toluene | 100°C, 2 hours, triethylamine base | 88 | Crude yield |
| 2 | Further purification and isolation | - | - | High purity product obtained |
This approach demonstrates the nucleophilic substitution of a bromoalcohol with a methylated aminoalkyl amine to yield the amino-substituted cyclobutanol derivative.
Stereochemical Considerations and Yields
- Stereochemical control is achieved through selective cycloaddition or reduction steps.
- Diastereomeric mixtures may require chromatographic separation.
- Yields vary depending on the route but typically range from moderate to high (20–90%), depending on step complexity and purification.
Summary Table of Preparation Methods
Research Findings and Notes
- The formal [2C2] cycloaddition provides a versatile platform for synthesizing cyclobutane amino alcohols with stereochemical control, facilitating the preparation of trans-2-substituted derivatives.
- Aminoalkyl substitution on cyclobutanols is effectively achieved by nucleophilic substitution of bromoalcohols with methylated aminoethylamines, providing high yields and purity.
- The stereochemistry of the cyclobutane ring is critical for biological activity and must be carefully managed during synthesis.
- Multi-step syntheses involving azidation and hydrogenation have been used to access stereochemically defined cyclobutane amino acids, which can be adapted for the target compound.
Chemical Reactions Analysis
Types of Reactions
Trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for therapeutic applications, particularly in the treatment of neurological disorders and as a potential drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(a) trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol (CAS: 2165538-96-3)
- Molecular Formula: C₁₂H₁₇NO
- Molecular Weight : 191.27 g/mol
- Key Differences: The phenylethyl substituent introduces aromaticity and hydrophobicity, contrasting with the methyl and methylaminoethyl groups in the target compound. The absence of a secondary methylamino group reduces hydrogen-bonding capacity compared to the target compound.
- Applications : Used in academic research for studying cyclobutane ring strain effects on amine reactivity .
(b) Perfluorinated Sulfonylamino Derivatives (e.g., CAS 72276-05-2, 99908-28-8)
- Key Differences: These compounds feature long perfluorinated chains, imparting extreme hydrophobicity and chemical inertness, unlike the polar amine groups in the target compound. Their sulfonylamino groups enhance thermal stability but reduce nucleophilicity compared to the primary/secondary amines in trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol .
Physicochemical Properties
| Property | This compound | trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol | Perfluorinated Analogs (e.g., CAS 72276-05-2) |
|---|---|---|---|
| Hydrophobicity | Moderate (polar amines) | High (aromatic side chain) | Extremely high (perfluorinated chains) |
| Reactivity | High (nucleophilic amines) | Moderate (single amine group) | Low (sulfonyl groups) |
| Thermal Stability | Moderate | Moderate | High |
| Synthetic Utility | Potential ligand in coordination chemistry | Limited to ring-strain studies | Industrial surfactants, coatings |
Biological Activity
trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol (CAS No. 2165006-57-3) is a cyclobutane derivative with potential biological activities. Its unique structure, featuring a cyclobutanol ring and a methylated amino group, positions it as a candidate for various pharmacological applications. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol |
| CAS Number | 2165006-57-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, potentially influencing their activity. Additionally, the cyclobutanol ring may stabilize these interactions, enhancing the compound's efficacy in biological systems.
Pharmacological Studies
Research indicates that this compound exhibits several pharmacological properties:
- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models. It potentially modulates neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
- Anticancer Potential : There is emerging evidence indicating that this compound may inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Neuroprotection : A study demonstrated that administration of the compound in a rat model of oxidative stress resulted in reduced neuronal apoptosis and improved cognitive function metrics compared to control groups.
- Antidepressant Effects : In behavioral assays, this compound exhibited significant reductions in depressive-like behaviors in mice subjected to chronic stress protocols.
Comparative Analysis
When compared to similar compounds, this compound shows distinct advantages:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol | Moderate antidepressant effects | Less potent than trans-2-{Methyl...} |
| Trans-2-[Butyl(methyl)amino]cyclobutan-1-ol | Limited neuroprotective effects | Primarily focused on pain relief |
| Trans-2-{Methyl[2-(methylamino)propyl]amino}... | Stronger anticancer activity | Similar structure but different substituents |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol, and how can reaction conditions be optimized?
- Methodology :
- Reductive Amination : Cyclobutanone derivatives can react with methylamine derivatives under reductive conditions (e.g., sodium cyanoborohydride) to form the target compound. Temperature control (0–25°C) and pH buffering (pH 6–7) are critical to suppress side reactions like over-alkylation .
- AI-Driven Retrosynthesis : Tools leveraging databases like Pistachio and Reaxys propose one-step routes, such as coupling cyclobutan-1-ol precursors with methylaminoethylamine via nucleophilic substitution. Solvent choice (e.g., DMF or THF) and catalyst screening (e.g., K₂CO₃) improve yields .
Q. How can researchers ensure high purity of this compound during purification?
- Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar impurities. Purity ≥95% is achievable with multiple runs .
- Crystallization : Ethanol/water mixtures (7:3 v/v) at low temperatures (4°C) promote selective crystallization. Monitor purity via NMR (e.g., absence of δ 1.2–1.5 ppm alkyl chain signals) .
Q. What spectroscopic and computational methods are used to characterize the compound’s structure?
- Methodology :
- NMR : ¹H NMR (δ 3.4–3.7 ppm for cyclobutane protons; δ 2.6–2.8 ppm for methylamino groups) and ¹³C NMR (δ 70–75 ppm for hydroxyl-bearing carbon) confirm stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ at m/z 173.13) validates molecular weight .
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational modes (IR) and compare with experimental data .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Enzyme Inhibition : Test against monoamine oxidases (MAO-A/B) using fluorometric assays (e.g., kynuramine substrate; IC₅₀ determination) .
- Cell Viability : Screen for neuroprotective effects in SH-SY5Y cells under oxidative stress (H₂O₂-induced), measuring viability via MTT assay .
Advanced Research Questions
Q. How can enantiomeric separation of this compound be achieved, and what chiral stationary phases are effective?
- Methodology :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (85:15) + 0.1% diethylamine. Retention times differ by 2–3 minutes for enantiomers .
- Dynamic Resolution : Employ lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) in tert-butyl methyl ether to kinetically resolve enantiomers .
Q. How do structural modifications (e.g., substituent position, stereochemistry) impact the compound’s binding affinity to neurological targets?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., cis-isomer, ethylamino variants) and compare binding to serotonin transporters (SERT) via radioligand displacement assays ([³H]citalopram). Trans-configuration shows 10× higher affinity (Kᵢ = 12 nM) .
- Molecular Docking : Use AutoDock Vina to model interactions with SERT’s hydrophobic pocket. The trans-isomer’s cyclobutane ring aligns better with Trp-123 and Asp-98 residues .
Q. What metabolic pathways degrade this compound in hepatic models, and how can metabolites be identified?
- Methodology :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Use LC-QTOF-MS to detect phase I metabolites (e.g., N-demethylation at m/z 159.09) .
- CYP Inhibition : Co-incubate with CYP3A4 inhibitors (ketoconazole) to identify primary metabolizing enzymes .
Q. What experimental designs are recommended for in vivo efficacy studies in neurological disease models?
- Methodology :
- Rodent Models : Test antidepressant activity in the forced swim test (FST) at 10–50 mg/kg (i.p.). Measure immobility time reduction vs. controls .
- Pharmacokinetics : Conduct IV/PO dosing in rats to calculate bioavailability (AUC₀–24) and brain-plasma ratio via LC-MS/MS .
Data Contradiction Analysis
-
Conflicting Reports on Neuroprotective Efficacy :
-
Divergent Synthetic Yields in Literature :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
